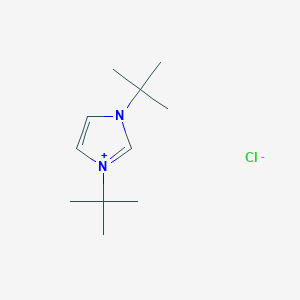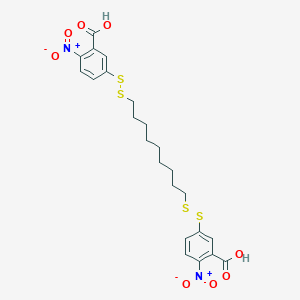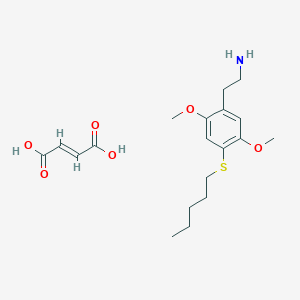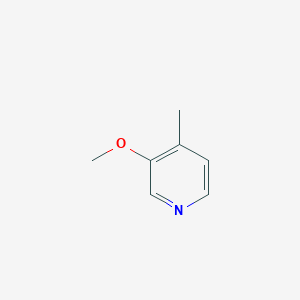
Chlorure de 1,3-di-tert-butyl-1H-imidazol-3-ium
Vue d'ensemble
Description
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride: is an organic compound with the molecular formula C₁₁H₂₁ClN₂ . It is a derivative of imidazole, a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure, which includes two tert-butyl groups attached to the imidazole ring, making it a valuable compound in various chemical reactions and applications .
Applications De Recherche Scientifique
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
This compound is part of the imidazole family, which is known to interact with a variety of biological targets
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can act as both acidic and basic in nature, showing two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Biochemical Pathways
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown.
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Given the diverse biological activities of imidazole derivatives, the effects could potentially be wide-ranging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride can be synthesized through several methods. One common method involves the alkylation of imidazole with tert-butyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of tert-butyl chloride to form the desired product .
Industrial Production Methods: Industrial production of 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Comparaison Avec Des Composés Similaires
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has similar structural features but with different substituents on the imidazole ring.
1,3-Diisopropylbenzimidazolium Bromide: Another similar compound with different alkyl groups attached to the imidazole ring.
Uniqueness: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its reactivity and selectivity in chemical reactions . This makes it a valuable compound in various applications, particularly in catalysis and coordination chemistry .
Propriétés
IUPAC Name |
1,3-ditert-butylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJECSWIRMFBYOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464740 | |
| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157197-54-1 | |
| Record name | 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157197-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride act as a catalyst in the synthesis of propargylic esters? What makes it efficient?
A1: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride acts as a precatalyst. It first reacts with CO2 to form an N-heterocyclic carbene (NHC)-carboxylate intermediate. [] This intermediate plays a crucial role in the catalytic cycle. The sterically hindered tert-butyl groups on the imidazolium ring are believed to enhance the nucleophilicity of the carbene, making it more reactive towards CO2. This NHC-carboxylate then reacts with organochlorides, leading to the formation of propargylic esters. The reaction proceeds under mild conditions, and the catalyst can be used in low amounts, making it an efficient method for propargylic ester synthesis. []
Q2: What are the advantages of using 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride compared to other catalysts for this type of reaction?
A2: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride offers several advantages. Firstly, it's a simple, readily available, and cost-effective NHC precursor salt compared to many other catalysts. [] Secondly, the reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. Lastly, this catalyst demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of propargylic esters with various substituents on the phenylacetylene backbone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)






